(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid
CAS No.: 288617-77-6
Cat. No.: VC0557823
Molecular Formula: C23H25NO4
Molecular Weight: 379,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 288617-77-6 |
---|---|
Molecular Formula | C23H25NO4 |
Molecular Weight | 379,45 g/mole |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid |
Standard InChI | InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 |
Standard InChI Key | MRJFPZWLOJOINV-HSZRJFAPSA-N |
SMILES | CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Nomenclature
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is known by several synonyms in scientific literature and commercial contexts. The compound's identity is established through various standardized identifiers and naming conventions.
Identification Parameters
The compound is characterized by the following standardized identifiers:
Parameter | Value |
---|---|
CAS Registry Number | 288617-77-6 |
Molecular Formula | C23H25NO4 |
Molecular Weight | 379.46 g/mol |
InChIKey | MRJFPZWLOJOINV-HSZRJFAPSA-N |
HS Code | 2924299090 |
DSSTox ID | DTXSID90670478 |
Synonyms and Alternative Nomenclature
The compound is referenced by multiple names in scientific literature:
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(R)-N-Fmoc-2-(4'-pentenyl)alanine
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(2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-6-heptenoic acid
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Fmoc-(R)-2-amino-2-methylhept-6-enoic acid
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FMoc-α-Me-D-Gly(Pentenyl)-OH
Chemical Structure and Properties
The molecular structure of this compound features several key functional groups that contribute to its chemical behavior and applications in organic synthesis and biochemical research.
Structural Features
The compound contains:
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A fluorenyl group (9H-fluoren-9-yl) connected to a methoxycarbonyl moiety
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An amino group (carbamate) linking the Fmoc-protecting group to the alpha carbon
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A carboxylic acid group
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A terminal alkene (pentenyl side chain)
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A methyl group at the alpha carbon position
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R-configuration at the alpha carbon, indicating specific stereochemistry
Chemical Properties
The compound exhibits the following chemical characteristics:
Property | Value | Note |
---|---|---|
Exact Mass | 379.178345 Da | Calculated from atomic mass values |
pKa | 3.91±0.41 | Predicted value for the carboxylic acid group |
XLogP3 | 4.7 | Indicating moderate lipophilicity |
PSA | 75.6 Ų | Polar surface area |
Functional Groups | Carboxylic acid, carbamate, alkene | Multiple reactive sites |
The compound's carboxylic acid group contributes to its acidity, while the presence of the Fmoc group provides UV-detectability and protection of the amino function during peptide synthesis .
Physical Properties
The physical characteristics of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid influence its handling, storage, and application in laboratory settings.
Physical State and Appearance
The compound is described as a pale yellow viscous liquid at standard temperature and pressure .
Thermodynamic Properties
Property | Value | Notes |
---|---|---|
Boiling Point | 591.7±45.0 °C (predicted) | At standard pressure (760 mmHg) |
Flash Point | 311.7±28.7 °C (predicted) | Relevant for safety considerations |
Density | 1.185 g/cm³ | At standard conditions |
Refractive Index | 1.582 | Predicted value |
Vapor Pressure | 0 mmHg at 25°C | Indicating negligible volatility |
These thermodynamic properties indicate the compound's stability at room temperature and its behavior during heating or processing .
Applications and Research Uses
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid has specific applications in biochemical research, particularly in peptide synthesis.
Peptide Chemistry Applications
The compound serves as a specialized building block in peptide synthesis, particularly for the incorporation of α-methyl amino acids into peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) group functions as a protecting group for the amino function during solid-phase peptide synthesis, allowing for controlled sequential assembly of peptides .
Research Applications
The compound appears in research contexts related to modified peptides, including potential applications in focal adhesion kinase inhibitors, as suggested by its appearance in patent literature. The presence of the terminal alkene functionality allows for further modification through various olefin chemistry reactions, potentially enabling post-synthetic modifications of peptides containing this residue .
Concentration | Volume needed for specific amounts |
---|---|
1 mg | |
1 mM | 2.6353 mL |
5 mM | 0.5271 mL |
10 mM | 0.2635 mL |
The compound is typically provided as a sample solution at 10 mM concentration in a 25 μL volume for analytical purposes .
Solubility and Dissolution Guidelines
General recommendations for handling include:
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Select appropriate solvents based on solubility requirements for the specific application
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Prepare stock solutions and store in separate packages to avoid degradation from repeated freeze-thaw cycles
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For improved solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial
Safety Parameter | Designation/Recommendation |
---|---|
Risk Statements | 50 (Very toxic to aquatic organisms) |
Safety Statements | 61 (Avoid release to the environment) |
RIDADR | UN 3077 9 / PGIII (for transport) |
WGK Germany | 3 (Severe hazard to waters) |
GHS Pictogram | Warning signal with environmental hazard symbol |
Precautionary measures include:
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Avoid release to the environment (P273)
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Collect spillage (P391)
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Dispose of contents/container in accordance with local regulations
Quantity | Approximate Price Range |
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100 mg | $21.00 |
250 mg | $42.00 - ¥419.00 |
500 mg | $68.00 - ¥675.00 |
1 g | $104.00 - ¥1,080.00 |
Pricing may vary depending on supplier, purity, and region .
Shipping Conditions
The compound is typically shipped under controlled conditions:
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